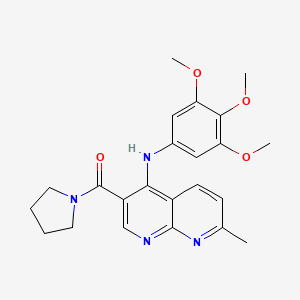![molecular formula C19H20FN5O B2409903 7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415571-51-4](/img/structure/B2409903.png)
7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting with the construction of the quinazolinone core One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism by which 7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.
Fluorinated quinazolinones: : The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound.
Piperidine derivatives: : Compounds containing piperidine rings are known for their diverse biological activities.
Uniqueness
7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one stands out due to its unique combination of structural elements, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
7-fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-8-18(22-11-21-13)24-6-4-14(5-7-24)10-25-12-23-17-9-15(20)2-3-16(17)19(25)26/h2-3,8-9,11-12,14H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSAYJBIAERBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)
![[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2409832.png)

![3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2409837.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
